Cas no 887974-54-1 ((6-(2-Fluorophenyl)pyridin-3-yl)methanol)

(6-(2-Fluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative with a hydroxymethyl functional group at the 3-position, offering versatility in synthetic applications. The presence of the 2-fluorophenyl substituent enhances its utility as a building block in pharmaceutical and agrochemical research, where fluorinated compounds are valued for their metabolic stability and bioavailability. The hydroxymethyl group provides a reactive site for further functionalization, enabling derivatization into esters, ethers, or other intermediates. This compound is particularly useful in cross-coupling reactions and as a precursor for bioactive molecules. Its well-defined structure and purity make it suitable for method development and scale-up processes in medicinal chemistry.
(6-(2-Fluorophenyl)pyridin-3-yl)methanol structure
887974-54-1 structure
Product name:(6-(2-Fluorophenyl)pyridin-3-yl)methanol
CAS No:887974-54-1
MF:C12H10FNO
MW:203.212306499481
MDL:MFCD06410429
CID:993412
PubChem ID:24729894

(6-(2-Fluorophenyl)pyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (6-(2-Fluorophenyl)pyridin-3-yl)methanol
    • [6-(2-FLUOROPHENYL)-3-PYRIDYL]METHANOL
    • [6-(2-FLUOROPHENYL)PYRIDIN-3-YL]METHANOL
    • 6-(2-fluorophenyl)-3-Pyridinemethanol
    • DTXSID80647018
    • AC7663
    • A861437
    • MFCD06410429
    • FT-0763554
    • AB24425
    • SY015523
    • CS-0363002
    • 887974-54-1
    • DB-024367
    • MDL: MFCD06410429
    • Inchi: InChI=1S/C12H10FNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-7,15H,8H2
    • InChI Key: RVYYLAZPTRVBSX-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)F

Computed Properties

  • Exact Mass: 203.07500
  • Monoisotopic Mass: 203.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.38000

(6-(2-Fluorophenyl)pyridin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024007883-250mg
6-(2-Fluorophenyl)pyridine-3-methanol
887974-54-1 97%
250mg
$646.00 2023-08-31
Apollo Scientific
PC510061-5g
[6-(2-Fluorophenyl)-3-pyridyl]methanol
887974-54-1
5g
£1106.00 2023-09-01
Alichem
A024007883-1g
6-(2-Fluorophenyl)pyridine-3-methanol
887974-54-1 97%
1g
$1747.20 2023-08-31
Crysdot LLC
CD11029510-5g
(6-(2-Fluorophenyl)pyridin-3-yl)methanol
887974-54-1 95+%
5g
$744 2024-07-18
Apollo Scientific
PC510061-1g
[6-(2-Fluorophenyl)-3-pyridyl]methanol
887974-54-1
1g
£343.00 2023-09-01
Chemenu
CM171296-5g
(6-(2-Fluorophenyl)pyridin-3-yl)methanol
887974-54-1 95%
5g
$702 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433672-5g
(6-(2-Fluorophenyl)pyridin-3-yl)methanol
887974-54-1 95+%
5g
¥7394.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433672-1g
(6-(2-Fluorophenyl)pyridin-3-yl)methanol
887974-54-1 95+%
1g
¥2469.00 2024-04-26
eNovation Chemicals LLC
D256409-5g
[6-(2-Fluorophenyl)-3-pyridyl]methanol
887974-54-1 95%
5g
$865 2025-02-21
Chemenu
CM171296-1g
(6-(2-Fluorophenyl)pyridin-3-yl)methanol
887974-54-1 95%
1g
$243 2023-01-02

Additional information on (6-(2-Fluorophenyl)pyridin-3-yl)methanol

Chemical Profile of (6-(2-Fluorophenyl)pyridin-3-yl)methanol (CAS No. 887974-54-1)

(6-(2-Fluorophenyl)pyridin-3-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 887974-54-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core substituted with a 2-fluorophenyl group and a hydroxymethyl moiety, has garnered attention due to its structural versatility and potential biological activity. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The compound's structure, characterized by a rigid pyridine ring connected to a fluorinated benzene ring via an ethynyl linkage, suggests potential applications in the development of small-molecule inhibitors targeting various biological pathways. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and metabolic stability. The hydroxymethyl group at the 3-position of the pyridine ring provides a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacokinetic profiles.

In the context of contemporary drug discovery, (6-(2-Fluorophenyl)pyridin-3-yl)methanol has been explored as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, including signal transduction, cell growth, and differentiation. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The fluorine atom's ability to modulate binding affinity and selectivity has made fluorinated pyridines increasingly popular in kinase inhibitor design. For instance, studies have demonstrated that compounds incorporating this motif exhibit improved binding to ATP-binding pockets of kinases, leading to potent inhibition of their activity.

Furthermore, the hydroxymethyl group offers opportunities for further derivatization, allowing chemists to introduce additional functional groups that can enhance solubility, bioavailability, or target specificity. This flexibility has been leveraged in the development of novel antiviral and anti-inflammatory agents. The pyridine ring itself is a well-established pharmacophore in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The combination of these structural features makes (6-(2-Fluorophenyl)pyridin-3-yl)methanol a promising candidate for further exploration.

Recent research has also focused on the synthesis of analogs of (6-(2-Fluorophenyl)pyridin-3-yl)methanol to optimize their pharmacological properties. By systematically modifying the substituents on the fluorophenyl ring or introducing additional rings, scientists have been able to fine-tune the compound's activity against specific targets. For example, studies have shown that certain derivatives exhibit inhibitory effects on mutant forms of proteins associated with cancer progression. These findings underscore the importance of structural diversity in drug discovery and highlight the potential of (6-(2-Fluorophenyl)pyridin-3-yl)methanol as a starting point for developing new therapeutics.

The compound's potential extends beyond oncology; it has also been investigated for its antimicrobial properties. Resistance to conventional antibiotics remains a significant global health challenge, prompting researchers to explore novel antimicrobial agents. The unique structural features of (6-(2-Fluorophenyl)pyridin-3-yl)methanol have been found to interfere with bacterial cell wall synthesis and other vital processes, making it a candidate for developing new antibiotics or combination therapies.

In conclusion, (6-(2-Fluorophenyl)pyridin-3-yl)methanol (CAS No. 887974-54-1) represents a versatile scaffold with significant potential in pharmaceutical research and development. Its structural features enable modifications that can enhance binding affinity, selectivity, and bioavailability, making it valuable for designing drugs targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:887974-54-1)(6-(2-Fluorophenyl)pyridin-3-yl)methanol
A861437
Purity:99%
Quantity:5g
Price ($):706.0